N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with a suitable thiol reagent under appropriate conditions.
Acylation: The final step involves the acylation of the indole derivative with cyclohexylacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, including serotonin receptors, which can modulate neurotransmitter activity. Additionally, the sulfanyl group may contribute to the compound’s ability to inhibit certain enzymes or proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
- N-cyclohexyl-2-[(2-ethyl-1H-indol-3-yl)sulfanyl]acetamide
- N-cyclohexyl-2-[(2-propyl-1H-indol-3-yl)sulfanyl]acetamide
Uniqueness
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of the phenyl group on the indole ring, which can enhance its biological activity and binding affinity to specific receptors. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c25-20(23-17-11-5-2-6-12-17)15-26-22-18-13-7-8-14-19(18)24-21(22)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEOFMLQYKAQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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